Cas no 40971-36-6 (1,2,3,4-Tetrahydro-2-quinolinemethanol)

1,2,3,4-Tetrahydro-2-quinolinemethanol Propiedades químicas y físicas
Nombre e identificación
-
- 1,2,3,4-tetrahydro-2-Quinolinemethanol
- 1,2,3,4-tetrahydroquinolin-2-ylmethanol
- (1,2,3,4-tetrahydro-quinolin-2-yl)-methanol
- (1,2,3,4-Tetrahydroquinolin-2-yl)methanol
- 1,2,3,4-tetrahydro-2-quinolinylmethanol
- 2-hydroxymethyl-1,2,3,4-tetrahydroquinoline-2-carboxylate
- 2-hydroxymethyltetrahydroquinoline
- 2-Quinolinemethanol,1,2,3,4-tetrahydro
- 2-Hydroxymethyl-1,2,3,4-tetrahydroquinoline
- 2-Quinolinemethanol, 1,2,3,4-tetrahydro-
- QSDYZRIUFBMUGV-UHFFFAOYSA-N
- X7072
- DTXSID00567587
- MFCD13184074
- DS-14166
- DB-228130
- SCHEMBL700861
- CS-W021056
- 40971-36-6
- SB45215
- C75079
- DB-013529
- AKOS014315863
- 1,2,3,4-Tetrahydro-2-quinolinemethanol
-
- MDL: MFCD13184074
- Renchi: 1S/C10H13NO/c12-7-9-6-5-8-3-1-2-4-10(8)11-9/h1-4,9,11-12H,5-7H2
- Clave inchi: QSDYZRIUFBMUGV-UHFFFAOYSA-N
- Sonrisas: O([H])C([H])([H])C1([H])C([H])([H])C([H])([H])C2=C([H])C([H])=C([H])C([H])=C2N1[H]
Atributos calculados
- Calidad precisa: 163.10000
- Masa isotópica única: 163.099714038g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 2
- Recuento de receptores de enlace de hidrógeno: 2
- Recuento de átomos pesados: 12
- Cuenta de enlace giratorio: 1
- Complejidad: 149
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 1
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 1.7
- Superficie del Polo topológico: 32.299
Propiedades experimentales
- Color / forma: No data avaiable
- Denso: 1.081
- Punto de fusión: No data available
- Punto de ebullición: 327.7°C at 760 mmHg
- Punto de inflamación: No data available
- PSA: 32.26000
- Logp: 1.54360
- Presión de vapor: No data available
1,2,3,4-Tetrahydro-2-quinolinemethanol Información de Seguridad
- Palabra de señal:Warning
- Instrucciones de peligro: H302-H315-H319-H335
- Declaración de advertencia: P261-P305+P351+P338
- Instrucciones de Seguridad: H303+H313+H333
- Condiciones de almacenamiento:Sealed in dry,2-8°C
1,2,3,4-Tetrahydro-2-quinolinemethanol Datos Aduaneros
- Código HS:2933499090
- Datos Aduaneros:
China Customs Code:
2933499090Overview:
2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1,2,3,4-Tetrahydro-2-quinolinemethanol PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
TRC | T222980-50mg |
1,2,3,4-Tetrahydro-2-quinolinemethanol |
40971-36-6 | 50mg |
$ 465.00 | 2022-06-03 | ||
TRC | T222980-250mg |
1,2,3,4-Tetrahydro-2-quinolinemethanol |
40971-36-6 | 250mg |
$ 1545.00 | 2022-06-03 | ||
eNovation Chemicals LLC | D959401-100mg |
1,2,3,4-Tetrahydro-2-quinolinemethanol |
40971-36-6 | 95+% | 100mg |
$75 | 2024-06-06 | |
eNovation Chemicals LLC | D959401-250mg |
1,2,3,4-Tetrahydro-2-quinolinemethanol |
40971-36-6 | 95+% | 250mg |
$115 | 2024-06-06 | |
Fluorochem | 218958-1g |
1,2,3,4-Tetrahydroquinolin-2-yl)methanol |
40971-36-6 | 95% | 1g |
£380.00 | 2022-02-28 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GA849-250mg |
1,2,3,4-Tetrahydro-2-quinolinemethanol |
40971-36-6 | 95+% | 250mg |
1903CNY | 2021-05-08 | |
Aaron | AR00CJGM-1g |
1,2,3,4-Tetrahydro-2-quinolinemethanol |
40971-36-6 | 98% | 1g |
$225.00 | 2025-01-24 | |
abcr | AB438221-1g |
(1,2,3,4-Tetrahydroquinolin-2-yl)methanol; . |
40971-36-6 | 1g |
€753.70 | 2024-08-03 | ||
Aaron | AR00CJGM-100mg |
1,2,3,4-Tetrahydro-2-quinolinemethanol |
40971-36-6 | 98% | 100mg |
$23.00 | 2025-01-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1067461-250mg |
(1,2,3,4-Tetrahydroquinolin-2-yl)methanol |
40971-36-6 | 98% | 250mg |
¥419.00 | 2024-05-14 |
1,2,3,4-Tetrahydro-2-quinolinemethanol Literatura relevante
-
Laura L. Taylor,Frederick W. Goldberg,King Kuok (Mimi) Hii Org. Biomol. Chem. 2012 10 4424
-
2. Intramolecular reaction of the hydrazonyl group with formyl and oxo groups: preparation of pyrazolo[1,5-a]indoles and related pyrazolo compoundsJing-Kang Shen,Hajime Katayama,Noriyuki Takatsu,Itsuo Shiro J. Chem. Soc. Perkin Trans. 1 1993 2087
Related Articles
-
Perfil del Producto: El compuesto 6-bromo-2-metil-3H-pirido[3,4-d]pirrol-4-ona representa un núcleo ……Jun 17, 2025
-
Introducción al Compuesto 6-Bromo-2-metilpiridina y [3,4-D]pirrol-4(3H)-ona La búsqueda de nuevos co……Jun 17, 2025
-
Desarrollo de Inhibidores de la Enzima Convertidora de Angiotensina 2 (ACE2) para el Tratamiento de ……Jun 19, 2025
-
Diseño Racional de Inhibidores de Enzimas Clave en la Terapia del Cáncer: Avances en Biomedicina Quí……Jun 19, 2025
-
Perfil del Compuesto: 6-Bromo-2-metilpiridina y [3,4-D]pirrol-4(3H)-ona La 6-Bromo-2-metilpiridina y……Jun 17, 2025
40971-36-6 (1,2,3,4-Tetrahydro-2-quinolinemethanol) Productos relacionados
- 247564-73-4(2,3,5-Trifluorophenylboronic acid)
- 2137633-05-5(4-[4-(difluoromethyl)-1-(propan-2-yl)-1H-pyrazol-3-yl]-2-fluorobenzaldehyde)
- 1172508-72-3(methyl 4-{2-(1,3-benzothiazol-2-yl)-2H,4H,5H,6H-cyclopentacpyrazol-3-ylcarbamoyl}benzoate)
- 9040-59-9(Phosphodiesterase,cyclic 3',5'-nucleotide)
- 2171735-42-3(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methanesulfonylbutanamidobutanoic acid)
- 1556027-16-7(2-Cyclohexyl-2-fluoroethan-1-ol)
- 951626-14-5(2-(4-Bromophenyl)-1H-imidazole-4-carboxylic Acid)
- 89166-98-3(3,4,5-Trichloropyridin-2-ol)
- 880363-74-6(3-(3,4,5-Trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine)
- 845533-46-2(2-PROPYNETHIOIC ACID, S-[2-(ACETYLAMINO)ETHYL] ESTER)
